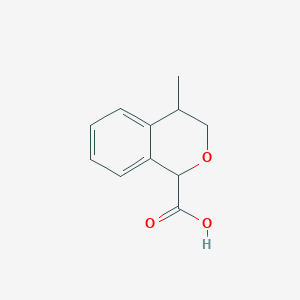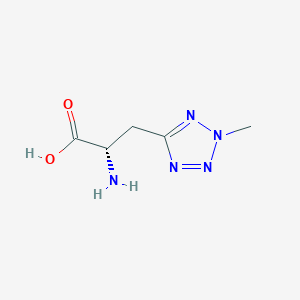
(S)-2-Amino-3-(2-methyl-2H-tetrazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid: is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an amino acid backbone with a tetrazole ring, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Amino Acid Backbone: The amino acid backbone can be prepared through standard peptide synthesis techniques, involving the protection and deprotection of functional groups.
Coupling Reaction: The final step involves coupling the tetrazole ring with the amino acid backbone using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein folding due to its amino acid backbone. It may also serve as a probe for investigating cellular uptake mechanisms.
Medicine
In medicine, (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid has potential applications as a drug candidate. Its tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4-Methoxyphenethylamine: A phenethylamine derivative used as a precursor for the synthesis of other organic compounds.
Amiodarone Related Compound H: A compound related to amiodarone, used in pharmaceutical research.
Uniqueness
(2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid is unique due to its combination of an amino acid backbone and a tetrazole ring. This structure imparts distinct chemical properties, such as enhanced stability and bioisosteric potential, making it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C5H9N5O2 |
|---|---|
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-methyltetrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H9N5O2/c1-10-8-4(7-9-10)2-3(6)5(11)12/h3H,2,6H2,1H3,(H,11,12)/t3-/m0/s1 |
InChI-Schlüssel |
KPLDEWICBOIBAF-VKHMYHEASA-N |
Isomerische SMILES |
CN1N=C(N=N1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CN1N=C(N=N1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


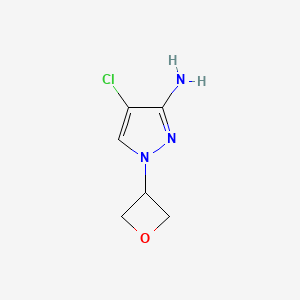
![4-{Bicyclo[1.1.1]pentan-1-yl}piperidine](/img/structure/B13517840.png)

![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)

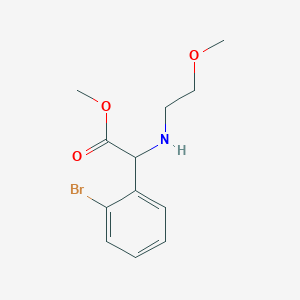
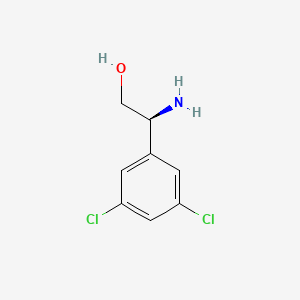
![2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)

![2-Tert-butyl1-methyl4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13517884.png)

